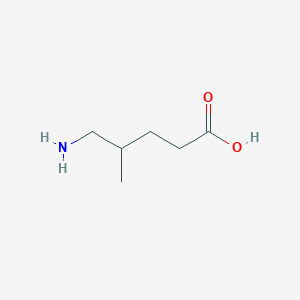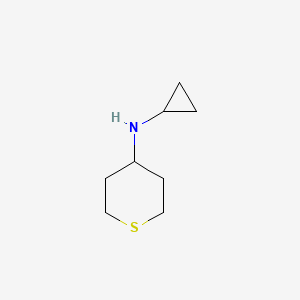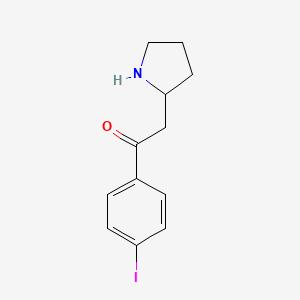
2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with methoxyethylamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrazole derivatives .
Scientific Research Applications
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine can be compared with other similar compounds, such as:
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine: A structurally similar compound with different functional groups.
1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Another related compound with a ketone functional group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(4-9)12-3/h5,8H,4,9H2,1-3H3 |
InChI Key |
RQHYBXBHHBYURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(CN)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15274538.png)
![2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B15274551.png)

![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)

![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
amine](/img/structure/B15274584.png)


![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274631.png)
